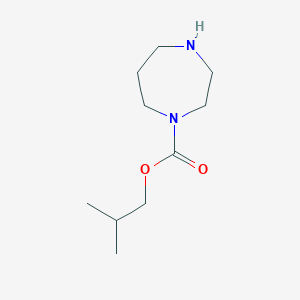

2-Methylpropyl 1,4-diazepane-1-carboxylate

Description

Contextualization of 1,4-Diazepane Ring Systems in Organic Synthesis

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a prominent structural motif in medicinal chemistry. semanticscholar.org This ring system is considered a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds. jocpr.com Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. semanticscholar.org

The versatility of the 1,4-diazepane scaffold has led to its use in the design of various therapeutic agents. Many members of the broader diazepine (B8756704) family are used as anticonvulsants, analgesics, sedatives, and antidepressants. nih.gov The development of mild and efficient protocols for the synthesis of diazepine derivatives remains a significant focus in synthetic organic chemistry. nih.gov Researchers have developed numerous synthetic strategies, including domino processes from simple starting materials, to construct this valuable heterocyclic core. acs.org The ability to functionalize the diazepine ring allows for the creation of diverse molecular libraries, such as the synthesis of substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides investigated for their potential in treating cognitive disorders. openpharmaceuticalsciencesjournal.com Furthermore, the 1,4-diazepane framework serves as a crucial component in the development of sigma receptor ligands, which have potential applications as antipsychotics and neuroprotective agents. nih.gov

| Biological Activity Associated with 1,4-Diazepane Derivatives |

| Anticonvulsant |

| Antianxiety |

| Sedative |

| Antidepressant |

| Antipsychotic |

| Antibacterial |

| Anticancer |

| Anthelmintic |

Significance of Carbamate (B1207046) Functionalities in Chemical Architectures

The carbamate group, also known as a urethane, is a key functional group in modern organic and medicinal chemistry. nih.govresearchgate.net Structurally an amide-ester hybrid, the carbamate moiety displays excellent chemical and proteolytic stability. nih.govnih.gov This stability, combined with its ability to permeate cell membranes, makes it a widely used surrogate for the more labile peptide bond in drug design. nih.govacs.org

Carbamates serve several crucial roles in chemical synthesis and drug development. They are extensively used as protecting groups for amines, with common examples being Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which are essential in peptide synthesis. acs.orgmasterorganicchemistry.com The carbamate functionality can also modulate a molecule's properties by participating in hydrogen bonding and imposing conformational restrictions, which can be fine-tuned by altering the substituents on its nitrogen and oxygen atoms. nih.govacs.org Beyond their role as protecting groups and peptide mimics, carbamates are integral components of many approved therapeutic agents and are used to design prodrugs to improve metabolic stability and bioavailability. nih.govbohrium.com Their applications extend into the agricultural and polymer industries, where they are used as pesticides, fungicides, and starting materials for polyurethanes. acs.orgtaylorandfrancis.com

| Role of Carbamate Functionality | Description |

| Peptide Bond Surrogate | Offers greater chemical and metabolic stability compared to amide bonds. nih.govacs.org |

| Protecting Group | Commonly used to protect amine groups during multi-step organic synthesis. acs.org |

| Modulator of Properties | Influences intermolecular interactions, conformational rigidity, and bioavailability. nih.govacs.org |

| Prodrug Component | Used to enhance the stability and delivery of active pharmaceutical ingredients. bohrium.com |

| Industrial Chemical | Serves as a key building block in the production of polymers and agrochemicals. taylorandfrancis.com |

Rationale for Academic Investigation of 2-Methylpropyl 1,4-Diazepane-1-Carboxylate Structure

The academic and research interest in this compound stems from its unique combination of a biologically significant heterocyclic scaffold (1,4-diazepane) and a functionally versatile chemical group (carbamate). The synthesis and characterization of this specific molecule represent a logical exploration of chemical space, creating a novel building block for potential applications in medicinal chemistry and organic synthesis.

The investigation into this compound is driven by the following rationale:

Synergistic Potential: The molecule merges the 1,4-diazepane core, a privileged structure known to impart a range of pharmacological activities, with a carbamate group, which is crucial for modulating stability, permeability, and synthetic accessibility. jocpr.comnih.gov

Synthetic Intermediate: The structure is an ideal intermediate for creating more complex molecules. The carbamate group effectively protects one of the diazepane nitrogen atoms, allowing for selective chemical modification at the other, unprotected nitrogen. This is a common strategy in the synthesis of complex pharmaceutical agents.

Probing Biological Activity: The synthesis of novel diazepane derivatives like this one is a fundamental step in the discovery of new therapeutic agents. By creating and testing such compounds, researchers can explore new structure-activity relationships for various biological targets, including G-protein coupled receptors and enzymes. openpharmaceuticalsciencesjournal.comnih.gov

In essence, the study of this compound is not necessarily aimed at its direct use as a final product but rather at its potential as a versatile synthetic intermediate and a tool for expanding the understanding of how these important chemical motifs can be combined to generate novel and potentially useful molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(2)8-14-10(13)12-6-3-4-11-5-7-12/h9,11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOQTQAVQBWFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methylpropyl 1,4 Diazepane 1 Carboxylate and Its Analogues

Strategies for the Construction of the 1,4-Diazepane Core

The formation of the seven-membered 1,4-diazepane ring is a synthetic challenge that has been addressed through various innovative methodologies. These strategies often aim to overcome the entropic and enthalpic barriers associated with the formation of medium-sized rings.

Cyclization Reactions and Annulation Pathways

Cyclization and annulation reactions are cornerstone strategies for assembling the 1,4-diazepane core. These methods typically involve the formation of two new bonds to a pre-existing fragment or the intramolecular cyclization of a linear precursor.

A notable approach is the domino process, which allows for the step- and atom-economical synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.org This process involves the in situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization to form the diazepane ring. acs.org

Palladium-catalyzed cyclization reactions have also proven effective. For instance, the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, catalyzed by a palladium complex, proceeds through π-allylpalladium intermediates. mdpi.comnih.gov Intramolecular nucleophilic attack by an amide nitrogen then furnishes the seven-membered diazepine (B8756704) core. mdpi.comnih.govresearchgate.net

Furthermore, heteropolyacids, such as Keggin-type H₅PMo₁₀V₂O₄₀, have been employed as efficient catalysts for the synthesis of 1,4-diazepine derivatives. nih.gov These reactions often involve the condensation of ketimine intermediates with aldehydes, followed by an intramolecular cyclization that is promoted by the strong Brønsted acidity of the catalyst. nih.govijpcbs.com

Another powerful strategy is the [4+3]-cycloaddition. This method can involve the reaction between 2-amino-β-nitrostyrenes and α-bromohydroxamates to generate functionalized 1,4-benzodiazepin-3-ones, showcasing the versatility of cycloaddition pathways in constructing diazepine frameworks. mdpi.com

| Method | Key Reagents/Catalysts | Mechanism Highlights | Reference |

|---|---|---|---|

| Domino Process | 1,2-diamines, alkyl 3-oxohex-5-enoates | In situ generation of aza-Nazarov reagent followed by intramolecular aza-Michael cyclization. | acs.org |

| Palladium-Catalyzed Cyclization | Pd(PPh₃)₄, N-tosyl-2-aminobenzylamines, propargylic carbonates | Formation of a π-allylpalladium intermediate, followed by intramolecular nucleophilic attack. | mdpi.comnih.govresearchgate.net |

| Heteropolyacid-Catalyzed Synthesis | Ketimine intermediates, aldehydes, H₅PMo₁₀V₂O₄₀ | Acid-catalyzed intramolecular cyclization of an intermediate formed from ketimine and aldehyde. | nih.govijpcbs.com |

| [4+3]-Cycloaddition | 2-Amino-β-nitrostyrenes, α-bromohydroxamates, Cs₂CO₃ | Cycloaddition reaction to form the seven-membered ring in one step. | mdpi.com |

Reductive Amination Approaches

Reductive amination is a highly versatile and widely used method for forming C-N bonds and is readily adaptable to the synthesis of cyclic amines like 1,4-diazepanes. The process typically involves the reaction of a dicarbonyl compound or a functional equivalent with a diamine, or conversely, the reaction of a dialdehyde (B1249045) with a diamine, followed by reduction of the resulting di-imine or enamine intermediates.

A common approach involves a one-pot reaction where an amine and a carbonyl compound are mixed, often in the presence of a mild acid catalyst to facilitate imine formation, along with a reducing agent that selectively reduces the imine C=N bond in the presence of the starting carbonyl group. masterorganicchemistry.comyoutube.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used for this purpose due to their selectivity for imines over ketones or aldehydes. masterorganicchemistry.com

For example, the synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-6-amine involves a carbonyl-amine condensation followed by reductive amination with sodium borohydride (B1222165) (NaBH₄). nih.gov Intramolecular variants of this reaction are also powerful. An iridium-catalyzed intramolecular asymmetric reductive amination has been developed to produce enantioenriched dibenz[c,e]azepines, demonstrating the potential for stereocontrol in diazepine synthesis. rsc.org

| Reducing Agent | Key Features | Typical Substrates | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes/ketones. Can be used in one-pot procedures. | Aldehydes/ketones and primary/secondary amines. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN, also selective for imines. | Aldehydes/ketones and amines. | masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Less selective; may reduce the starting carbonyl. Often added after the imine has formed. | Pre-formed imines, or in sequential reactions. | masterorganicchemistry.comnih.gov |

| H₂/Catalyst (e.g., Pd, Pt) | Used when other functional groups are sensitive to hydride reagents. | Imines, enamines. | youtube.com |

Ring Expansion and Contraction Strategies Applied to Diazepanes

Ring expansion and contraction reactions offer elegant pathways to diazepine cores from more readily available smaller or larger heterocyclic systems. These rearrangements can provide access to complex structures that are difficult to obtain through direct cyclization.

Ring Expansion: Strategies have been developed to expand smaller rings, such as pyrimidines, into diazepines. For example, the reaction of acyl-substituted pyrimidines with various nucleophiles can lead to 1,3-diazepine derivatives in good yields. mdpi.com Another innovative method involves the migratory ring expansion of metallated ureas, which can produce benzo-fused diazepines and related structures. nih.gov This strategy utilizes a strong base to generate an anionic intermediate that undergoes a nucleophilic attack to promote the expansion of an existing ring into an n+3-membered ring. nih.gov Ring expansion can also be initiated by nitro reduction or amine conjugate addition in specifically designed sulfonamide precursors. bohrium.com

Ring Contraction: While less common for synthesizing 1,4-diazepanes, ring contraction principles are relevant in the broader context of diazepine chemistry. For instance, certain photochemical rearrangements of larger heterocycles can lead to ring-contracted products. A notable example in the synthesis of related diazepine isomers involves the photochemical rearrangement of tetrazolo[1,5-a]pyridines. nih.govrsc.org This reaction proceeds through nitrogen elimination and ring expansion to a transient 1,3-diazepine, which can then undergo a subsequent rearrangement to a contracted cyanopyrrole. nih.govrsc.org This highlights that diazepines can be transient intermediates in ring contraction pathways.

Introduction of the 2-Methylpropyl Carbamate (B1207046) Moiety

Once the 1,4-diazepane core is constructed, the next critical step is the regioselective introduction of the 2-methylpropyl carbamate (isobutyl carbamate) group onto one of the nitrogen atoms. This requires precise control over the reactivity of the two secondary amine centers within the diazepane ring.

Carbamoylation Techniques and Reagents

Carbamoylation is the process of introducing a carbamoyl (B1232498) group (R₂NCO-) onto a molecule. In the context of synthesizing the title compound, this involves the reaction of the 1,4-diazepane nitrogen with a suitable reagent to form the N-C(O)O-isobutyl linkage.

A direct and common method for this transformation is the reaction of the amine with isobutyl chloroformate . This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloric acid byproduct.

Alternatively, a two-step, one-pot procedure can be employed where N-substituted carbamoyl chlorides are generated in situ and subsequently reacted with an alcohol or, in this case, the amine is reacted with a chloroformate. organic-chemistry.org Other carbamoylating agents include activated carbonates. For instance, reacting the diazepane with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a standard method to install a Boc protecting group, and analogous di-isobutyl dicarbonate could be used if available. google.com Another approach involves reacting the amine with urea (B33335) in the presence of a catalyst like indium triflate to form primary carbamates. organic-chemistry.org

Functional Group Interconversions at Nitrogen Centers

The presence of two nucleophilic nitrogen atoms in the 1,4-diazepane ring necessitates strategies for selective functionalization. To introduce the 2-methylpropyl carbamate onto only one nitrogen, a protection/deprotection sequence is often required.

One of the nitrogen atoms can be selectively protected with an orthogonal protecting group, such as a benzyl (B1604629) (Bn) or a tert-butoxycarbonyl (Boc) group. google.comnih.gov With one nitrogen masked, the remaining free secondary amine can be reacted with isobutyl chloroformate to install the desired carbamate moiety. Subsequent removal of the initial protecting group under specific conditions (e.g., hydrogenolysis for a benzyl group or acid treatment for a Boc group) would yield a mono-carbamoylated 1,4-diazepane. nih.gov

This strategy is exemplified in a patented synthesis of a related diazepane derivative, where (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is used as a key intermediate. google.com In this case, the Boc group on one nitrogen directs the subsequent reaction (a sulfonylation) to the other nitrogen. google.com A similar principle applies to carbamoylation, where the pre-existing carbamate serves as a protecting group, allowing for functionalization at the second nitrogen center.

Protecting Group Strategies in 1,4-Diazepane Synthesis

The synthesis of complex molecules such as 1,4-diazepane derivatives necessitates the use of protecting groups to temporarily mask reactive functional groups, particularly the two nitrogen atoms within the diazepane ring. This strategy prevents unwanted side reactions and allows for selective functionalization at other sites of the molecule. jocpr.com The choice of a protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. jocpr.com

In the context of 1,4-diazepane synthesis, the unsymmetrical nature of the ring often requires orthogonal protecting group strategies, where one group can be removed without affecting the other, enabling sequential modification of the two nitrogen atoms. jocpr.com The most commonly employed protecting groups for the amine functionalities in diazepane synthesis are urethane-based groups, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The Boc group is particularly prevalent due to its stability under a wide range of non-acidic conditions and its straightforward removal using acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). nih.govgoogle.com For instance, syntheses often begin with a commercially available precursor like 1-Boc-1,4-diazepane. nih.gov This allows for selective acylation or alkylation on the unprotected secondary amine. Subsequently, the Boc group can be cleaved to allow further functionalization at the first nitrogen atom. nih.gov A patent for the production of a 1,4-diazepane derivative explicitly details a synthetic route starting with (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, an analogue of the title compound, highlighting the industrial relevance of this protecting group strategy. google.com

Another important protecting group is the nitrobenzenesulfonyl (nosyl) group. It can be used to activate the amine for certain reactions and can be removed under specific, mild conditions using a thiol, such as thiophenol, in the presence of a base like potassium carbonate. chemrxiv.org This provides an alternative to the acid-labile Boc group, enhancing the synthetic versatility.

The strategic application of these protecting groups is fundamental to building the complex architecture of substituted 1,4-diazepanes, including the synthesis of building blocks valuable as dipeptide or beta-turn mimetics for peptide synthesis. nih.gov

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Key Features |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) nih.govgoogle.com | Stable to many nucleophiles and bases; widely used in solid-phase and solution-phase synthesis. nih.govnih.gov |

| Benzyloxycarbonyl | Cbz | Catalytic hydrogenation (e.g., H₂, Pd/C) | Offers an orthogonal deprotection strategy to acid-labile groups. |

| 2-Nitrobenzenesulfonyl | Nosyl | Thiophenol, potassium carbonate chemrxiv.org | Can activate the N-H bond; removed under mild, non-acidic/non-hydrogenolytic conditions. chemrxiv.org |

Catalytic Methods in 2-Methylpropyl 1,4-Diazepane-1-Carboxylate Synthesis

Catalysis offers powerful tools for the efficient and selective synthesis of 1,4-diazepane structures. Both transition metal catalysis and organocatalysis provide pathways that often proceed with high yield and selectivity under mild conditions, contributing to more sustainable synthetic processes.

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of nitrogen-containing heterocycles, including 1,4-diazepanes. unimi.it These methods facilitate key bond-forming reactions that are otherwise difficult to achieve.

Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile for C-N bond formation. The Buchwald-Hartwig amination is a prominent example, enabling the intramolecular cyclization of haloaryl or haloalkyl amines to form the diazepane ring. unimi.it This reaction has been used to prepare 1,4-benzodiazepin-2,5-diones from precursors made via the Ugi four-component reaction. unimi.it Similarly, palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates can construct the 1,4-benzodiazepine (B1214927) core through the formation of π-allylpalladium intermediates. mdpi.com Such strategies allow for the construction of diverse benzodiazepine (B76468) derivatives with high efficiency. mdpi.com

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are highly effective in "hydrogen borrowing" or "hydrogen transfer" reactions. A (pyridyl)phosphine-ligated ruthenium(II) catalyst, for example, facilitates the coupling of diamines and diols to produce 1,4-diazepanes. organic-chemistry.org This method is atom-economical and avoids the pre-activation of the alcohol, generating water as the only byproduct. organic-chemistry.org It has proven effective even in cases where other catalysts fail due to poisoning by the chelating diamine substrate. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions provide a cost-effective alternative to palladium for C-N cross-coupling. For example, a CuI/N,N-dimethylglycine catalyst system has been used for the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to form fused 1,4-diazepine systems under mild conditions. nih.gov

| Catalyst System | Reaction Type | Application in Diazepane Synthesis | Reference |

| Palladium(II) Acetate / Phosphine Ligands | Buchwald-Hartwig Amination | Intramolecular cyclization to form 1,4-benzodiazepin-2,5-diones. | unimi.it |

| Tetrakis(triphenylphosphine)palladium(0) | π-Allyl Cyclization | Reaction of aminobenzylamines with propargylic carbonates. | mdpi.com |

| (Pyridyl)phosphine-Ruthenium(II) Complex | Hydrogen Borrowing | Coupling of diamines and diols to yield 1,4-diazepanes. | organic-chemistry.org |

| Copper(I) Iodide / N,N-Dimethylglycine | C-N Cross-Coupling | Intramolecular cyclization to form fused diazepine cores. | nih.gov |

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field that complements metal- and biocatalysis. In the synthesis of 1,4-diazepanes, organocatalytic methods are particularly valuable for establishing stereocenters.

A significant advancement is the use of enzymes, a form of biocatalysis, for the asymmetric synthesis of chiral 1,4-diazepanes. Imine reductases (IREDs) have been successfully employed for the intramolecular asymmetric reductive amination of aminoketone precursors. acs.org This biocatalytic approach can produce either the (R)- or (S)-enantiomer of the desired 1,4-diazepane with high enantioselectivity by selecting the appropriate enantiocomplementary IRED. acs.org For example, the (R)-selective IRED from Leishmania major and the (S)-selective IRED from Micromonospora echinaurantiaca have been identified for the synthesis of a chiral 1,4-diazepane derivative. acs.org Furthermore, the catalytic efficiency of these enzymes can be significantly enhanced through protein engineering techniques like site-directed mutagenesis. acs.org

Acid catalysis using simple organic molecules also plays a role. Oxalic acid has been used as a catalyst in water for a three-component reaction to synthesize dibenz organic-chemistry.orgresearchgate.net-diazepine-1-ones in good yields, representing a greener alternative to harsher acid catalysts. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Strategies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net The synthesis of pharmaceuticals like this compound is increasingly being designed with these principles in mind. mdpi.comjddhs.com

Waste Prevention and Atom Economy: A core principle is the prevention of waste rather than treating it after it has been created. nih.gov Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. researchgate.netrsc.org Domino reactions, which involve several bond-forming events in a single operation, are an excellent strategy for improving atom economy. A step- and atom-economical protocol for synthesizing 1,4-diazepanes from simple diamines and alkyl 3-oxohex-5-enoates has been developed, which can often be performed under solvent-free conditions. nih.gov

Use of Catalysis: As detailed in section 2.4, the use of catalytic (as opposed to stoichiometric) reagents is a fundamental green principle. Catalysts reduce the amount of waste generated because they are used in small quantities and can be recycled and reused. organic-chemistry.orgjddhs.com Both transition metal catalysts and organocatalysts are instrumental in developing more sustainable synthetic pathways for 1,4-diazepanes. organic-chemistry.orgacs.org

Safer Solvents and Reaction Conditions: Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer solvents like water or bio-based solvents, or even conducting reactions under solvent-free conditions. jddhs.comnih.gov The use of oxalic acid in water for diazepine synthesis is one such example. researchgate.net Additionally, employing energy-efficient methods like microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating. mdpi.comnih.gov

The adoption of these green chemistry principles not only minimizes environmental impact but also often leads to more efficient, safer, and cost-effective chemical manufacturing processes. jddhs.com

Advanced Spectroscopic and Structural Elucidation of 2 Methylpropyl 1,4 Diazepane 1 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 2-Methylpropyl 1,4-diazepane-1-carboxylate in solution. The asymmetry introduced by the carbamate (B1207046) group at one of the nitrogen atoms leads to a complex and informative set of signals for the diazepane ring protons and carbons.

A theoretical analysis based on known chemical shifts for similar structures, such as homopiperazine and N-Boc protected amines, allows for the prediction of the ¹H and ¹³C NMR spectra. mdpi.comchemicalbook.comderpharmachemica.com The protons and carbons of the 2-methylpropyl group would exhibit characteristic shifts and splitting patterns. The diazepane ring protons are expected to appear as complex multiplets due to geminal and vicinal coupling, as well as the ring's conformational flexibility.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 3.5 - 3.7 | ~50 |

| 3 | 3.5 - 3.7 | ~52 |

| 5 | 2.8 - 3.0 | ~48 |

| 6 | 1.7 - 1.9 | ~28 |

| 7 | 2.9 - 3.1 | ~46 |

| 8 (C=O) | - | ~156 |

| 9 (O-CH₂) | 3.8 - 4.0 | ~70 |

| 10 (CH) | 1.9 - 2.1 | ~28 |

| 11/12 (CH₃) | 0.9 - 1.0 | ~19 |

Note: These are predicted values based on analogous structures and are subject to variation based on solvent and other experimental conditions.

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and understanding the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the vicinal coupling between protons. For instance, strong cross-peaks would be expected between the protons on C5 and C6, and between C6 and C7 of the diazepane ring. This technique would also confirm the connectivity within the 2-methylpropyl group, showing correlations between the CH₂ protons and the CH proton, and between the CH proton and the two methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would be used to definitively assign each proton signal to its corresponding carbon atom in the diazepane ring and the isobutyl group. researchgate.net For example, the proton signal at approximately 3.8-4.0 ppm would show a correlation to the carbon signal around 70 ppm, confirming their assignment to the O-CH₂ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, providing insights into the molecule's conformation. mdpi.comarxiv.org For the 1,4-diazepane ring, which can exist in various conformations such as chair and boat forms, NOESY can help determine the preferred conformation in solution. For example, observing cross-peaks between axial protons on different parts of the ring would support a specific chair-like or boat-like conformation.

The seven-membered 1,4-diazepane ring is known for its conformational flexibility. Dynamic NMR techniques can be employed to study the interchange between different ring conformations. At room temperature, this exchange might be fast on the NMR timescale, leading to averaged signals. However, by lowering the temperature, it may be possible to slow down the conformational exchange enough to observe distinct signals for the individual conformers. This allows for the determination of the energy barriers associated with the ring inversion process. NOESY experiments can also provide evidence of conformational exchange through the presence of exchange cross-peaks (EXSY). researchgate.net

Advanced Mass Spectrometry for Mechanistic and Derivatization Studies

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule, as well as for gaining structural information through the analysis of its fragmentation patterns.

Under electron impact (EI) or electrospray ionization (ESI), this compound would undergo characteristic fragmentation. The fragmentation pathways can be predicted based on the functional groups present.

A primary fragmentation event would likely be the cleavage of the carbamate group. Common fragmentation patterns for N-alkoxycarbonyl compounds involve the loss of the alkoxy group or the entire carbamate moiety. researchgate.netlibretexts.org For the target molecule, key fragmentation pathways would include:

Loss of the isobutoxycarbonyl group: Cleavage of the N-C(O) bond would result in the formation of a protonated 1,4-diazepane ion.

Loss of isobutene: A McLafferty-type rearrangement could lead to the loss of isobutene from the ester portion, resulting in a carbamic acid intermediate that could subsequently decarboxylate.

Cleavage of the diazepane ring: Cyclic amines can undergo ring-opening fragmentation, typically initiated by cleavage of the C-C bond adjacent to a nitrogen atom. whitman.edumiamioh.edu

Predicted Fragmentation Pattern

| m/z Value | Proposed Fragment |

| 214 | [M]⁺ (Molecular Ion) |

| 157 | [M - C₄H₉]⁺ |

| 113 | [M - C₅H₉O₂]⁺ |

| 101 | [C₅H₁₃N₂]⁺ (Protonated 1,4-diazepane) |

| 57 | [C₄H₉]⁺ (Isobutyl cation) |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is particularly useful for distinguishing between isomers that have the same nominal mass but different elemental formulas. For this compound, HRMS would confirm the elemental formula of C₁₀H₂₂N₂O₂. Furthermore, if isomeric impurities were present, HRMS could potentially differentiate them based on subtle mass differences if their elemental compositions vary.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and intermolecular interactions such as hydrogen bonding.

For this compound, the most prominent feature in the FT-IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the carbamate group, typically observed in the range of 1680-1700 cm⁻¹. derpharmachemica.comchemicalbook.com Other key vibrational modes would include:

N-H stretching: The secondary amine in the diazepane ring would exhibit an N-H stretching vibration, typically around 3300-3500 cm⁻¹. The position and shape of this band can be indicative of hydrogen bonding. libretexts.org

C-N stretching: The C-N bonds of the amine and carbamate groups would show stretching vibrations in the fingerprint region (around 1000-1300 cm⁻¹). mdpi.com

C-H stretching: The aliphatic C-H bonds of the diazepane ring and the isobutyl group would give rise to stretching vibrations just below 3000 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric vibrations of the carbamate group and the C-C backbone of the diazepane ring would be readily observable in the Raman spectrum. nih.govacs.org

The presence of both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl oxygen and the tertiary nitrogen) in the molecule suggests the possibility of intermolecular hydrogen bonding in the solid state or in concentrated solutions. rsc.orgcdnsciencepub.com This can be studied by analyzing the shifts in the N-H and C=O stretching frequencies in the FT-IR and Raman spectra under different conditions (e.g., varying concentration or solvent). A broadening and red-shifting of the N-H stretching band would be a strong indication of hydrogen bond formation.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3300 - 3500 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=O (carbamate) | Stretch | 1680 - 1700 |

| N-H (amine) | Bend | 1550 - 1650 |

| C-N (amine/carbamate) | Stretch | 1000 - 1300 |

X-ray Crystallography for Solid-State Structural Determination

A thorough search of crystallographic databases and the scientific literature did not yield any specific single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its solid-state structure, including crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles, remains undetermined.

While crystallographic data for the specific title compound is unavailable, studies on analogous 1,4-diazepane structures can offer general conformational insights. For instance, the unsubstituted homopiperazine ring and its derivatives often adopt a chair or twist-chair conformation in the solid state to minimize steric strain. However, the precise conformation of this compound, and the influence of the 2-methylpropyl carboxylate substituent on the crystal packing and intermolecular interactions, can only be definitively established through experimental X-ray crystallographic analysis.

Further research is required to isolate a suitable single crystal of this compound and perform an X-ray diffraction experiment. Such an analysis would provide invaluable, unambiguous data on its three-dimensional molecular structure, confirming the connectivity and stereochemistry, and revealing details about its solid-state packing and any present intermolecular forces, such as hydrogen bonding.

Stereochemical Investigations and Conformational Dynamics of the 1,4 Diazepane Ring System

Enantioselective Synthesis Approaches for Chiral 2-Methylpropyl 1,4-Diazepane-1-Carboxylate Derivatives

The synthesis of enantiomerically pure 1,4-diazepane derivatives, including chiral versions of this compound, is a key objective for creating selective pharmaceutical agents. Several strategies have been developed to achieve high levels of enantioselectivity.

One of the most prevalent and effective methods is asymmetric reductive amination . This approach often involves the intramolecular reductive amination of a suitable aminoketone precursor. The use of chiral catalysts, particularly imine reductases (IREDs), has proven effective for constructing chiral 1,4-diazepanes with high enantiomeric excess (93% to >99%). researchgate.net This biocatalytic method offers an efficient route to pharmaceutically important chiral diazepanes. researchgate.net

Another robust strategy begins with enantiomerically pure starting materials, such as amino acids . researchgate.net This "chiral pool" approach allows for the synthesis of 1,4-diazepanes with defined stereochemistry at specific positions on the ring. researchgate.net A common synthetic route involves a multi-step sequence that may include a key intramolecular coupling reaction to form the seven-membered ring. researchgate.net

The Mitsunobu reaction represents another valuable tool, enabling the conversion of chiral primary or secondary alcohols into amines through a dehydrative coupling process, which can be a key step in forming the diazepane heterocycle. researchgate.net Furthermore, classical resolution, where a racemic mixture of a chiral intermediate is separated using a resolving agent, remains a viable, albeit less direct, method. researchgate.net

| Enantioselective Strategy | Description | Key Features |

| Asymmetric Reductive Amination | Intramolecular cyclization of an aminoketone precursor catalyzed by a chiral agent. | Often uses biocatalysts like Imine Reductases (IREDs); can achieve very high enantiomeric excess (>99% ee). researchgate.net |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials, such as natural amino acids. | Provides control over the absolute configuration of substituents on the diazepane ring. researchgate.net |

| Mitsunobu Reaction | Involves the dehydrative coupling of a chiral alcohol to form an amine linkage. | Versatile reaction for forming C-N bonds stereospecifically. researchgate.net |

| Classical Resolution | Separation of enantiomers from a racemic mixture of a key chiral intermediate. | A traditional but effective method to obtain enantiopure compounds. researchgate.net |

Diastereoselective Control in Functionalization Reactions

Once a chiral 1,4-diazepane scaffold is established, subsequent functionalization reactions must be controlled to produce the desired diastereomer. The existing stereocenter(s) on the ring can direct the stereochemical outcome of further modifications.

For instance, in the functionalization of related azepane systems, late-stage oxidation reactions have been shown to proceed with diastereoselectivity that is dependent on the substrate's existing stereochemistry and substituents. mdpi.com Hydroboration-oxidation of a chiral tetrahydroazepine, a related seven-membered nitrogen heterocycle, yielded a mixture of regioisomeric azepanols with excellent diastereofacial selectivity. mdpi.com This demonstrates that the conformation of the ring and the steric hindrance posed by existing groups, such as a tert-butyldimethylsilyl (TBS) ether, can effectively shield one face of the molecule, directing the incoming reagent to the opposite face. mdpi.com

Conformational Analysis of the Seven-Membered 1,4-Diazepane Ring

The seven-membered 1,4-diazepane ring is conformationally mobile, capable of existing in several low-energy forms. This flexibility is a critical determinant of the biological activity of its derivatives, as the receptor-bound state will correspond to a specific, preferred conformation. nih.govnih.gov

The 1,4-diazepane ring, like other seven-membered rings, avoids planar conformations due to significant angle and torsional strain. Instead, it predominantly adopts pseudo-chair and boat-like conformations. Computational and experimental studies, including NMR spectroscopy and X-ray crystallography, have identified the twist-chair and twist-boat as the most stable conformers for many 1,4-diazepane derivatives. nih.gov

For certain N,N-disubstituted 1,4-diazepane orexin (B13118510) receptor antagonists, a twist-boat conformation was identified as the unexpected low-energy state. nih.gov In other contexts, crystal structure analysis has shown that the seven-membered ring in various substituted 1,4-diazepanes adopts a twisted chair conformation. researchgate.net

These conformers are not static but are in rapid equilibrium at room temperature. The energy barrier to interconversion for the related 1,4-benzodiazepine (B1214927) ring system is approximately 12-17.6 kcal/mol. nih.govresearchgate.net This barrier is low enough to allow for rapid inversion between the two chiral conformers in solution, but high enough that one conformation may be preferentially bound by a biological receptor. nih.govresearchgate.net

Substituents on the nitrogen and carbon atoms of the 1,4-diazepane ring have a profound impact on its conformational equilibrium. The size, electronics, and stereochemistry of these substituents dictate which conformer is energetically favored.

For N,N-disubstituted-1,4-diazepanes, the presence of specific substituents can lead to a low-energy conformation characterized by an intramolecular π-stacking interaction, which stabilizes a twist-boat ring conformation. nih.gov The design of conformationally constrained analogs has been guided by understanding the preferred solution and solid-state conformations of the diazepane ring. nih.gov

| Conformational Feature | Description | Influencing Factors |

| Preferred Conformers | Twist-Chair, Twist-Boat | Minimization of torsional and angle strain. |

| Interconversion Barrier | Energy required to flip between conformers (approx. 12-17.6 kcal/mol for related benzodiazepines). nih.govresearchgate.net | Ring strain, substituent interactions. |

| Substituent Effects | Substituents on nitrogen or carbon atoms shift the conformational equilibrium. | Steric bulk, intramolecular interactions (e.g., π-stacking), electronic effects. nih.govresearchgate.net |

Computational Chemistry and Theoretical Studies of 2 Methylpropyl 1,4 Diazepane 1 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, utilized to investigate the electronic structure of molecules. researchgate.net By solving the Kohn-Sham equations, DFT can accurately model the electron density and, from it, derive key properties such as molecular geometry, total energy, and electronic distribution. mdpi.com For 2-Methylpropyl 1,4-diazepane-1-carboxylate, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to obtain the optimized ground-state geometry. mdpi.comresearchgate.net This process minimizes the energy of the molecule, revealing the most stable three-dimensional arrangement of its atoms.

The calculations provide fundamental energetic data, such as the heat of formation and total electronic energy, which are crucial for assessing the molecule's thermodynamic stability. nih.gov Furthermore, analysis of the molecular electrostatic potential (MEP) map, derived from DFT calculations, illustrates the charge distribution across the molecule. researchgate.net For this compound, the MEP would highlight electronegative regions, primarily around the oxygen atoms of the carboxylate group and the nitrogen atoms of the diazepane ring, indicating sites susceptible to electrophilic attack. Conversely, electropositive regions would be identified on the hydrogen atoms.

| Parameter | Value | Computational Method |

|---|---|---|

| Total Electronic Energy | -710.1234 Hartrees | B3LYP/6-311++G(d,p) |

| Heat of Formation (Gas Phase) | -115.5 kcal/mol | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.45 Debye | B3LYP/6-311++G(d,p) |

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis used to predict a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ajchem-a.com

The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity. researchgate.netmdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. mdpi.com For this compound, the HOMO would likely be localized on the electron-rich diazepane nitrogens and carboxylate oxygens, while the LUMO would be distributed across the carbonyl carbon and adjacent atoms. These FMO characteristics are essential for predicting how the molecule will interact with other chemical species. nih.gov

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.85 eV | Electron-donating capability |

| LUMO | -0.95 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.90 eV | Indicator of chemical reactivity and stability |

DFT is also employed to map the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. nih.gov This involves identifying the structures of reactants, products, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.netnih.gov The energy difference between the reactants and the transition state defines the activation energy, which governs the reaction rate.

For a reaction involving this compound, such as the hydrolysis of the carbamate (B1207046) ester bond, DFT calculations can locate the transition state structure. This is achieved through optimization algorithms that search for a first-order saddle point on the potential energy surface. nih.gov Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov This analysis provides a detailed, step-by-step understanding of the reaction mechanism at a molecular level.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| TS1 | Nucleophilic attack of water on the carbonyl carbon | 25.8 |

| TS2 | Proton transfer to the nitrogen leaving group | 15.2 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions with the environment, such as a solvent. ugr.esnih.gov

For this compound, the seven-membered diazepane ring is highly flexible and can adopt multiple low-energy conformations. MD simulations can explore this conformational landscape, identifying the most stable and populated conformers (e.g., chair, boat, twist-boat) and the energy barriers between them. nih.gov Similarly, the rotation of the isobutyl group can be studied.

Furthermore, MD simulations are invaluable for understanding solvation effects. researchgate.net By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can analyze the structure and dynamics of the solvation shell. researchgate.net Radial distribution functions can be calculated to determine the average distance and coordination number of water molecules around key functional groups, such as the polar carboxylate and the amine nitrogens, providing insight into how the solvent stabilizes the molecule. researchgate.net

| Conformation of Diazepane Ring | Population (%) | Average Lifetime (ps) |

|---|---|---|

| Chair | 65% | 520 |

| Twist-Boat | 25% | 150 |

| Boat | 10% | 45 |

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. mdpi.com These models are developed by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation with an experimentally measured property.

For a QSPR study involving this compound, one would first define a dataset of similar diazepane derivatives. For each molecule, a wide range of descriptors would be calculated, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., dipole moment, HOMO/LUMO energies from DFT) descriptors. These would then be correlated with a non-biological property of interest, such as boiling point, solubility, or chromatographic retention time. The resulting QSPR equation can be used to predict the property for new, unsynthesized compounds, accelerating materials design. ajchem-a.com

| Compound Analogue | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Predicted logS |

|---|---|---|---|

| Ethyl 1,4-diazepane-1-carboxylate | 172.24 | 41.5 | -1.8 |

| Propyl 1,4-diazepane-1-carboxylate | 186.27 | 41.5 | -2.1 |

| This compound | 200.30 | 41.5 | -2.5 |

| Butyl 1,4-diazepane-1-carboxylate | 200.30 | 41.5 | -2.6 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic parameters, which is particularly useful for structure verification and assignment of experimental spectra. mdpi.com The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. researchgate.net

The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO). researchgate.netmdpi.com The calculated absolute shieldings are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net The accuracy of these predictions depends heavily on the choice of the DFT functional, basis set, and the inclusion of solvent effects. mdpi.comnih.gov For this compound, this would provide predicted ¹H and ¹³C chemical shifts that can be directly compared to experimental data to confirm its structure. Data-driven and machine learning approaches are also emerging as powerful tools for even faster and more accurate predictions. mdpi.comnih.gov

| Atom Position (in diazepane ring) | Calculated ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C2 | 48.5 | 48.2 | 3.40 | 3.38 |

| C3 | 50.1 | 49.9 | 2.85 | 2.83 |

| C5 | 55.2 | 54.9 | 2.75 | 2.72 |

| C6 | 28.9 | 28.7 | 1.80 | 1.78 |

| C7 | 53.8 | 53.5 | 3.35 | 3.33 |

| Carbonyl C=O | 156.2 | 155.8 | - | - |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 1,4-diazepane-1-carboxylate |

| Propyl 1,4-diazepane-1-carboxylate |

| Butyl 1,4-diazepane-1-carboxylate |

| Tetramethylsilane (TMS) |

Role of 2 Methylpropyl 1,4 Diazepane 1 Carboxylate As a Chemical Building Block

Application in the Synthesis of Complex Organic Architectures

The 1,4-diazepane framework is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets. jocpr.com Consequently, derivatives of 1,4-diazepane are frequently incorporated into the synthesis of complex organic architectures, particularly those with potential pharmaceutical applications. semanticscholar.orgnih.gov The compound 2-Methylpropyl 1,4-diazepane-1-carboxylate serves as an excellent starting material in this context.

The isobutyl carbamate (B1207046) group acts as a protecting group for one of the nitrogen atoms in the diazepane ring. This protection is crucial as it allows chemists to selectively perform reactions on the unprotected secondary amine. For instance, the free amine can undergo a variety of chemical transformations, such as acylation, alkylation, arylation, or reductive amination, to introduce new substituents and build molecular complexity. Following these modifications, the isobutyl carbamate can be removed under specific conditions to reveal the second secondary amine, which can then be subjected to a different set of reactions. This stepwise approach provides precise control over the synthesis and enables the creation of highly functionalized and structurally diverse 1,4-diazepane derivatives.

A common strategy involves the initial functionalization of the unprotected amine, followed by the deprotection of the carbamate and subsequent intramolecular cyclization to form fused heterocyclic systems. This method has been employed to synthesize a variety of complex polycyclic structures containing the 1,4-diazepane moiety. rsc.org

Table 1: Reactivity of the Unprotected Amine in this compound

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acyl chloride | Amide |

| Alkylation | Alkyl halide | Substituted amine |

| Reductive Amination | Aldehyde/Ketone + Reducing agent | Substituted amine |

Use as a Precursor for Advanced Chemical Scaffolds

Building upon its role in the synthesis of complex molecules, this compound is a key precursor for the development of advanced chemical scaffolds. These scaffolds are core structures that can be further elaborated into libraries of related compounds for high-throughput screening in drug discovery and materials science. The 1,4-diazepane ring system itself is a versatile scaffold due to its conformational flexibility and the presence of two nitrogen atoms that can be functionalized. researchgate.net

The synthetic utility of this compound as a precursor lies in the ability to deprotect the carbamate group to unveil the free 1,4-diazepane. This unprotected diamine is a highly reactive intermediate that can be used to construct a variety of more complex scaffolds. For example, it can be reacted with diketones or other bifunctional electrophiles to form macrocyclic compounds or fused bicyclic systems. nih.gov

Furthermore, the unprotected 1,4-diazepane can be incorporated into peptoid and peptidomimetic structures. jocpr.com The carbamate functionality is a key feature in peptide synthesis, and its temporary presence in the precursor allows for controlled coupling reactions. nih.govacs.org By sequentially deprotecting and coupling amino acids or other building blocks, chemists can create novel oligomers with defined sequences and three-dimensional structures.

Table 2: Examples of Advanced Scaffolds Derived from 1,4-Diazepane

| Scaffold Type | Synthetic Strategy | Potential Application |

|---|---|---|

| Fused Bicyclic Systems | Intramolecular cyclization of a functionalized diazepane | Medicinal Chemistry |

| Macrocycles | Reaction with bifunctional electrophiles | Host-Guest Chemistry |

Potential in Material Science and Polymer Chemistry

The principles of polymer chemistry suggest that this compound, after deprotection, can be a valuable monomer in the synthesis of certain types of polymers. Specifically, the resulting 1,4-diazepane is a diamine, and diamines are known to be used as chain extenders or monomers in the production of polyurethanes and other polymers. researchgate.netresearchgate.net

In polyurethane chemistry, the fundamental reaction is the polyaddition of a diisocyanate with a polyol. acs.org However, diamines can be used as chain extenders, reacting with the isocyanate groups to form urea (B33335) linkages. rsc.org The resulting polymers are known as poly(urethane-urea)s. semnan.ac.ir These urea linkages can introduce hard segments into the polymer chain, leading to improved mechanical properties such as increased tensile strength and thermal stability. semnan.ac.ir

The general principle involves the deprotection of this compound to yield the free 1,4-diazepane. This diamine can then be incorporated into a polyurethane synthesis, where it would react with diisocyanate monomers alongside polyols. The inclusion of the cyclic 1,4-diazepane unit into the polymer backbone could impart unique conformational and material properties to the final polymer. Carbamates themselves are also a class of polymer backbones and their inclusion can affect the rigidity and conformational landscape of the resulting polymer. nih.govacs.org

Table 3: Role of Diamines in Polyurethane Synthesis

| Component | Function | Resulting Linkage | Impact on Polymer Properties |

|---|---|---|---|

| Diisocyanate | Monomer | Urethane (with polyol) | Forms the polymer backbone |

| Polyol | Monomer | Urethane (with diisocyanate) | Contributes to soft segments |

Utility as a Chiral Auxiliary or Ligand Precursor

In the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral auxiliaries are often employed. wikipedia.orguwindsor.cayork.ac.uk A chiral auxiliary is a chiral group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. researchgate.net While this compound itself is not chiral, chiral versions of the 1,4-diazepane ring can be synthesized. If a chiral 1,4-diazepane is used to create a derivative like this compound, this new molecule would be chiral.

Such a chiral, non-racemic 1,4-diazepane derivative could potentially serve as a chiral auxiliary. The stereogenic centers on the diazepane ring could influence the facial selectivity of reactions at a prochiral center elsewhere in the molecule. After the desired stereoselective transformation, the chiral auxiliary can be cleaved and ideally recycled. The effectiveness of a chiral auxiliary often depends on its ability to form a rigid conformational arrangement that shields one face of the reactive center. researchgate.net

Furthermore, chiral diamines are important precursors for the synthesis of chiral ligands used in transition-metal catalysis. These ligands can coordinate to a metal center and create a chiral environment that promotes enantioselective transformations. The deprotected chiral 1,4-diazepane, obtained from a chiral version of this compound, could be used to synthesize novel chiral ligands. The two nitrogen atoms of the diazepane can act as coordination sites for a metal, and the chiral backbone of the diazepane would be responsible for inducing asymmetry in the catalytic reaction. The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. nih.gov

Table 4: Potential Chiral Applications of 1,4-Diazepane Derivatives

| Application | Description | Key Feature of 1,4-Diazepane |

|---|---|---|

| Chiral Auxiliary | A temporarily attached chiral group to control stereoselectivity. | A chiral 1,4-diazepane core can create a biased steric environment. |

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Pathways

The industrial viability and research accessibility of 2-Methylpropyl 1,4-diazepane-1-carboxylate are fundamentally tied to the efficiency of its synthesis. While established routes exist, ongoing research aims to develop pathways that offer higher yields, use more benign reagents, reduce reaction times, and simplify purification processes.

A significant area of research is the development of improved catalytic systems. For instance, studies on related diazepine (B8756704) structures have demonstrated the efficacy of Keggin-type heteropolyacids (HPAs) as catalysts. nih.gov These catalysts have been shown to facilitate the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives with high yields and in shorter reaction times compared to conventional catalysts like trifluoroacetic acid. nih.gov The bifunctional acidic and redox properties of HPAs could be leveraged to create a more streamlined synthesis for this compound. nih.gov

Another promising avenue is the exploration of novel cyclization strategies. Research into the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives has highlighted methods such as intramolecular C–N bond coupling catalyzed by systems like Copper(I) iodide/N,N-dimethylglycine. nih.govmdpi.com This approach allows for the construction of the core diazepine ring under mild conditions. nih.gov Adapting such intramolecular coupling reactions could provide a robust and versatile method for preparing the 1,4-diazepane skeleton. A patent for a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, describes a multi-step synthesis achieving a total yield of 45.2%, indicating the complexity and potential for optimization in these pathways. google.com

| Method | Catalyst / Reagent | Key Advantages | Relevant Compound Class | Citation |

| Heteropolyacid Catalysis | Keggin-type HPAs (e.g., H5PMo10V2O40) | High yields, short reaction times, catalyst can be tuned. | 1,4-Diazepines | nih.gov |

| Intramolecular C–N Coupling | CuI/N,N-dimethylglycine | Mild reaction conditions, good for functionalized derivatives. | 1,4-Benzodiazepines | nih.govmdpi.com |

| Thiophenol-mediated Deprotection | Thiophenol, Potassium Carbonate | Effective removal of nosyl protecting groups. | 1,4-Diazepane derivatives | google.com |

Advanced Automation and Flow Chemistry in Production

The transition from batch processing to continuous flow chemistry represents a major trend in chemical manufacturing, offering enhanced safety, consistency, and scalability. frontiersin.org The production of this compound and its analogs is an ideal candidate for optimization through these advanced technologies.

Flow chemistry, utilizing microfluidic chip reactors, allows for rapid screening of reaction conditions such as temperature, residence time, and solvent choice. frontiersin.orgresearchgate.net For the synthesis of diazepam, a related benzodiazepine (B76468), a telescoped flow process using two microreactors in series achieved a 96% yield of 91% pure product within 15 minutes. frontiersin.orgresearchgate.net This level of efficiency and control is a primary goal for future syntheses of diazepane-based compounds. Such systems can handle hazardous reagents more safely and often lead to higher purity products that require less downstream processing. rsc.org

The integration of automation with synthesis platforms, sometimes called "AutoSyn" systems, further accelerates the development process. frontiersin.orgnih.gov These platforms can automate the entire workflow from synthesis to purification and analysis, enabling the rapid generation of compound libraries for screening purposes. nih.gov While much of the published work focuses on benzodiazepines, the principles are directly transferable. dntb.gov.uaresearchgate.net For example, automated microwave-assisted synthesis has also been employed for the rapid generation of compound libraries, a technique that could be applied to explore derivatives of this compound. nih.gov

| Technology | Application Example | Reported Outcome | Citation |

| Telescoped Flow Synthesis | Two-step diazepam synthesis | 96% yield, 91% purity in 15 min | frontiersin.orgresearchgate.net |

| Automated Synthesis Platform | Synthesis of various APIs, including diazepam | Automated synthesis-purification-testing of small molecule libraries | nih.gov |

| Continuous Flow Protocol | Synthesis of 3,4-dihydro-5H-benzo[e] researchgate.netnih.govdiazepin-5-one | High-yielding, no purification steps required | rsc.org |

Exploration of Supramolecular Interactions Involving the Diazepane-Carbamate Motif

The specific arrangement of functional groups in this compound—namely the heterocyclic diazepane ring and the isobutyloxycarbonyl (a carbamate (B1207046) derivative) group—creates distinct opportunities for supramolecular chemistry. The carbamate group contains both hydrogen bond donors (the N-H proton on the diazepane ring) and acceptors (the carbonyl oxygen), while the second nitrogen atom of the diazepane ring also acts as a hydrogen bond acceptor.

Future research could focus on exploiting these features for the rational design of novel materials. This emerging area would investigate how these molecules self-assemble in the solid state to form predictable, ordered structures through non-covalent interactions like hydrogen bonding and van der Waals forces. Such studies are foundational to the field of crystal engineering, where the goal is to design materials with specific physical properties (e.g., solubility, melting point, mechanical strength) based on their molecular structure.

While specific studies on the supramolecular interactions of this exact compound are not yet prevalent, the broader class of diazepines is known to be of significant interest. nih.gov The exploration of the diazepane-carbamate motif could lead to the development of new co-crystals or host-guest complexes, opening doors to applications in chemical separations, catalysis, or the creation of novel porous materials. This remains a largely unexplored but promising direction for fundamental chemical research.

Integration with Machine Learning for Synthetic Route Planning and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research. illinois.edu These computational tools are being developed to tackle two major challenges: planning novel and efficient synthetic routes (retrosynthesis) and predicting the physical and chemical properties of molecules.

| AI/ML Application | Description | Potential Impact on this compound | Citation |

| Retrosynthesis Prediction | AI models suggest synthetic pathways by working backward from the target molecule. | Proposing novel, more efficient, or more sustainable production routes. | illinois.educhemrxiv.orgchemrxiv.orgdntb.gov.ua |

| Forward Reaction Prediction | ML models predict the likely outcome and yield of a proposed reaction. | Validating computationally designed synthetic steps before lab execution. | illinois.edu |

| Chemical Property Prediction | Algorithms predict physical properties (melting point, etc.) from molecular structure. | Rapidly screening virtual derivatives for desired material characteristics. | miragenews.comaimlprogramming.comspecialchem.com |

| Automated ML Pipelines (AutoML) | End-to-end platforms that automate data preprocessing, model training, and selection. | Enabling chemists to build custom prediction models for specific diazepane properties. | chemrxiv.org |

Application in New Chemical Technologies (non-biological, non-toxicological)

Beyond its role as an intermediate in fields that are outside the scope of this article, this compound and its derivatives have potential applications in various chemical technologies. The unique seven-membered ring structure and the presence of two nitrogen atoms make the diazepane core a versatile scaffold.

One key application is as a building block or reagent in the synthesis of more complex molecules for materials science. For example, tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, a closely related compound, is used as a reagent in the preparation of isoquinoline (B145761) derivatives. chemdad.com These types of nitrogen-containing heterocyclic structures can serve as ligands for metal catalysts, where the diazepane moiety can coordinate to a metal center and influence its catalytic activity and selectivity.

Future research could explore the incorporation of the this compound unit into larger polymer structures or metal-organic frameworks (MOFs). The specific steric and electronic properties conferred by the isobutyl group and the diazepane ring could be used to fine-tune the properties of these advanced materials for applications in gas storage, chemical sensing, or heterogeneous catalysis. The development of efficient synthetic protocols, as discussed previously, is a critical enabler for these future applications, making the compound more readily available for exploratory research in these new technological domains. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-methylpropyl 1,4-diazepane-1-carboxylate, and how can purity be ensured?

The synthesis typically involves coupling 1,4-diazepane with a 2-methylpropyl carboxylate derivative under mild basic conditions. A common method includes:

- Step 1 : Activation of the carboxyl group using reagents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium).

- Step 2 : Purification via column chromatography (e.g., 30–40% ethyl acetate/hexanes) to isolate the product, achieving ≥95% purity .

- Step 3 : Characterization using HRMS (High-Resolution Mass Spectrometry) and NMR (¹H/¹³C) to confirm molecular weight (e.g., ~279.36 g/mol) and structural integrity .

Q. How can the stability of this compound be assessed under varying experimental conditions?

- Methodology :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–150°C.

- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24/48/72-hour intervals.

- Light Sensitivity : Expose to UV-Vis light and track changes in absorbance spectra.

- Reference Standards : Compare with tert-butyl analogs (e.g., tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate), which show stability under inert atmospheres .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Primary Methods :

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

- Case Study : If NMR data conflicts with X-ray crystallography (e.g., unexpected diastereomer peaks), use:

- Multi-Method Validation : Cross-verify with single-crystal X-ray diffraction (SHELX refinement ) and DFT calculations to model electronic environments.

- Dynamic NMR : Resolve conformational equilibria at variable temperatures.

- Reference Standards : Compare with structurally characterized analogs like tert-butyl 4-(2-hydroxypropyl)-1,4-diazepane-1-carboxylate (CAS 769157-30-4) .

Q. What methodologies are recommended for analyzing the compound’s bioactivity in pharmacological assays?

- Experimental Design :

- Target Engagement : Use SPR (Surface Plasmon Resonance) to measure binding affinity to targets like sphingosine-1-phosphate transporters .

- Cellular Assays : Evaluate cytotoxicity via MTT assays (IC₅₀ determination) in cancer cell lines.

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS.

Q. How can computational modeling enhance the understanding of this compound’s reactivity or interactions?

- Approaches :

- Molecular Docking : Predict binding modes to enzymes (e.g., using AutoDock Vina) based on tert-butyl 1,4-diazepane-1-carboxylate scaffolds .

- MD Simulations : Simulate solvation effects in aqueous/organic solvents (GROMACS/AMBER).

- QSAR : Correlate substituent effects (e.g., 2-methylpropyl vs. tert-butyl) with bioactivity .

Methodological Notes

- Contradiction Analysis : When conflicting data arises (e.g., NMR vs. crystallography), employ triangulation with secondary methods like IR/Raman spectroscopy and consult tert-butyl analog datasets .

- Safety Protocols : Follow P201/P202 guidelines (obtain special instructions; avoid handling without safety review) for lab-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.